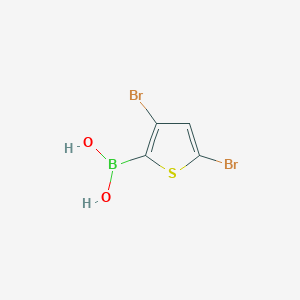

(3,5-Dibromothiophen-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-dibromothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BBr2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWRTGBMXIXEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(S1)Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BBr2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3,5-Dibromothiophen-2-yl)boronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (3,5-Dibromothiophen-2-yl)boronic acid

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a critical building block in medicinal chemistry and materials science.[1] Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring a robust and reproducible synthetic strategy.

Strategic Overview: The Logic of Synthesis

This compound is an invaluable reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the dibromothiophene moiety into complex molecular architectures.[1][2] Its synthesis is most reliably achieved through a three-stage process:

-

Regioselective Lithiation: Formation of a highly reactive organolithium intermediate from a dibromothiophene precursor via lithium-halogen exchange.

-

Electrophilic Capture (Borylation): Reaction of the organolithium species with an electrophilic boron source, typically a trialkyl borate, to form a boronate ester.

-

Hydrolysis and Purification: Conversion of the stable boronate ester intermediate to the final boronic acid, followed by purification to isolate the target compound.

The cornerstone of this synthesis is the selective activation of the C-2 position of the thiophene ring. Starting with 2,4-dibromothiophene, the bromine atom at the 2-position is preferentially exchanged over the one at the 4-position. This regioselectivity is driven by the higher kinetic acidity of the proton at the 2-position, which is alpha to the sulfur atom, making the corresponding C-Br bond more susceptible to exchange with organolithium reagents.

Reaction Mechanism: A Step-by-Step Analysis

The transformation from 2,4-dibromothiophene to this compound proceeds through a well-defined mechanistic pathway. The key steps involve the formation of a nucleophilic organolithium species and its subsequent trapping with a borate ester.

The process begins with the lithium-halogen exchange, followed by the nucleophilic attack of the resulting carbanion on the electrophilic boron atom of the trialkyl borate. This forms a tetracoordinate boronate "ate" complex.[3][4][5] Subsequent acidic work-up hydrolyzes the boronate ester to yield the final boronic acid.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. Strict adherence to anhydrous and anaerobic conditions is paramount for success.

Reagents and Materials

| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount (Example Scale) | Mmol (equiv.) | Role |

| 2,4-Dibromothiophene | 3140-93-0 | 241.96 | 2.42 g | 10.0 (1.0) | Starting Material |

| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 4.4 mL (2.5 M in hexanes) | 11.0 (1.1) | Lithiating Agent |

| Triisopropyl borate | 5419-55-6 | 188.08 | 2.8 mL (2.26 g) | 12.0 (1.2) | Boron Electrophile |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - | Solvent |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~10 mL (2 M aq.) | - | Quenching/Hydrolysis |

| Diethyl Ether | 60-29-7 | 74.12 | As needed | - | Extraction Solvent |

| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | As needed | - | Washing Agent |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - | Drying Agent |

Mandatory Safety Precautions

-

n-Butyllithium (n-BuLi) is a pyrophoric liquid, igniting spontaneously in air.[6] It reacts violently with water.[7] All handling must be performed under a strict inert atmosphere (Argon or Nitrogen) in a fume hood.[8] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[6][9]

-

Anhydrous Solvents: Tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system. The presence of water will quench the organolithium reagent, leading to reaction failure.

-

Temperature Control: The lithiation reaction is highly exothermic. Maintaining a temperature of -78 °C is critical to prevent side reactions and decomposition of the intermediate.

Step-by-Step Synthesis Workflow

The entire procedure should be carried out under an inert atmosphere using flame- or oven-dried glassware.

Caption: Step-by-step experimental workflow for the synthesis.

-

Apparatus Setup: Assemble a three-neck round-bottom flask, equipped with a magnetic stir bar, rubber septa, and an inert gas (Argon or Nitrogen) inlet/outlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

-

Reagent Addition: To the flask, add 2,4-dibromothiophene (1.0 eq). Under a positive flow of inert gas, add anhydrous THF (to achieve ~0.2 M concentration) via syringe.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.[10]

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. A slight color change may be observed. It is crucial to maintain the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.[10]

-

Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise via syringe. After the addition is complete, stir the mixture at -78 °C for an additional hour.

-

Warming: Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for at least 2 hours.

-

Work-up and Hydrolysis: Cool the flask in an ice/water bath. Carefully quench the reaction by the slow, dropwise addition of 2 M aqueous HCl until the pH is acidic (~1-2). Stir vigorously for 30 minutes. This step hydrolyzes the boronate ester to the desired boronic acid.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product, typically an off-white solid.

Purification and Characterization

Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their propensity to dehydrate into boroxine trimers or decompose on the acidic silica surface.[11]

-

Recrystallization: The most effective method for purifying the crude product. A suitable solvent system is a mixture of hexanes and ethyl acetate. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow to cool slowly to induce crystallization.

-

Acid/Base Extraction: An alternative purification involves dissolving the crude product in diethyl ether and extracting with a mild aqueous base (e.g., 1 M NaOH). The aqueous layer, containing the boronate salt, is then washed with ether, re-acidified with HCl, and the precipitated pure boronic acid is extracted back into fresh ether.[12]

The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity. The expected molecular weight for (C₄H₃BBr₂O₂S) is 285.75 g/mol .[13]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet solvent or glassware. 2. Inactive n-BuLi reagent. 3. Reaction temperature too high. | 1. Ensure all glassware is rigorously dried and use freshly purified solvent. 2. Titrate the n-BuLi solution before use to confirm its concentration. 3. Maintain strict temperature control at -78 °C during lithiation and borylation. |

| Significant Debromination | Quenching of the organolithium intermediate by a proton source (e.g., water, acidic protons on other functional groups). | Rigorously exclude moisture. If the substrate has other acidic protons, additional equivalents of n-BuLi may be required.[14] |

| Product is an Oil/Gummy Solid | Presence of boroxine (cyclic trimer anhydride) or other impurities. | Attempt purification via acid/base extraction. Co-evaporation with a solvent like methanol can sometimes help break up boroxines before recrystallization. |

| Difficult Purification | Product streaking or decomposing on silica gel column. | Avoid standard silica gel chromatography. Prioritize recrystallization or base/acid extraction. If chromatography is necessary, consider using silica gel treated with boric acid.[15] |

References

-

Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

-

Polymer Chemistry. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. RSC Publishing. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY - BUTYL LITHIUM. [Link]

-

Christophersen, C., et al. (2003). Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Boronic acid. [Link]

-

Organic Chemistry Portal. Thiophene synthesis. [Link]

-

Hitosugi, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

-

Zhang, A., et al. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry. [Link]

-

DRUG REGULATORY AFFAIRS INTERNATIONAL. Arylboronic Acids. [Link]

-

Berion, F., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]

-

Essafi, S., et al. (2014). Homologation of Boronic Esters with Organolithium Compounds: A Computational Assessment of Mechanism. The Journal of Organic Chemistry. [Link]

- Google Patents.

-

Peng, B. (2019). Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents. PMC. [Link]

-

ResearchGate. How to purify boronic acids/boronate esters?. [Link]

-

ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

-

St. John-Campbell, S., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

-

Aggarwal, V. K. Standard Lithiation–Borylation A user's guide. [Link]

-

RSC Publishing. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]

-

Reddit. I keep getting debrominated starting material and low conversion after lithiation. [Link]

-

Al-Blewi, F. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Growing Science. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). [Link]

-

Al-Zoubi, R. M., et al. (2018). Synthesis of biologically active boron-containing compounds. PMC. [Link]

-

ResearchGate. Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. enhs.uark.edu [enhs.uark.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 13. chemscene.com [chemscene.com]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

(3,5-Dibromothiophen-2-yl)boronic acid CAS number 1095177-31-3

An In-Depth Technical Guide to (3,5-Dibromothiophen-2-yl)boronic acid: Synthesis, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound, bearing the CAS number 1095177-31-3, has emerged as a critical building block for synthetic chemists, particularly those operating in the realms of drug discovery and materials science.[1] Its utility stems from the unique combination of a thiophene core, a versatile boronic acid functional group, and two bromine atoms that serve as handles for sequential, site-selective functionalization. This trifecta of features allows for the strategic construction of complex molecular architectures.

The primary value of this reagent lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forging carbon-carbon bonds. The thiophene motif itself is a privileged scaffold, present in numerous pharmaceuticals and organic electronic materials, making this boronic acid a highly valuable precursor.[3] This guide provides an in-depth examination of its synthesis, properties, reactivity, and best practices for its use in a research setting.

| Property | Value |

| CAS Number | 1095177-31-3[4] |

| Molecular Formula | C₄H₃BBr₂O₂S[4] |

| Molecular Weight | 285.75 g/mol [4] |

| Appearance | Typically a white to light yellow solid[5] |

| SMILES | C1=C(Br)SC(=C1Br)B(O)O[4] |

Synthesis: A Regioselective Approach

The synthesis of this compound is typically achieved via a regioselective metal-halogen exchange followed by electrophilic trapping with a boron source. The choice of starting material and reaction conditions is critical to ensure the boronic acid moiety is installed at the C2 position, which is the most acidic and kinetically favored site for deprotonation on the thiophene ring.

A common and effective strategy begins with 2,3,5-tribromothiophene. The C-H bond at the 2-position of a thiophene ring is significantly more acidic than the others, allowing for selective lithiation. This is followed by quenching the resulting organolithium intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate, and subsequent acidic hydrolysis to yield the desired boronic acid.

Experimental Protocol: Synthesis

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,3,5-tribromothiophene (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. This low temperature is crucial to prevent side reactions and ensure the kinetic stability of the organolithium intermediate.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.05 equiv) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly. The reaction is stirred at -78 °C for 1 hour. The slight excess of n-BuLi ensures complete conversion of the starting material.

-

Borylation: Triisopropyl borate (1.2 equiv) is added dropwise at -78 °C. The choice of a bulky borate ester like triisopropyl borate can help minimize the formation of over-borylated byproducts. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis & Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl) and stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

Caption: Synthetic workflow for this compound.

Purification and Characterization: A Self-Validating System

Purifying arylboronic acids can be challenging due to their propensity to undergo dehydration to form cyclic boroxine anhydrides and their amphiphilic nature, which can lead to streaking on silica gel chromatography.[6][7] A robust purification strategy is essential for obtaining material suitable for high-stakes applications like drug development.

Purification Protocol

Recrystallization is often the most effective method for purifying this compound.[7]

-

Dissolution: Dissolve the crude solid in a minimum amount of a hot solvent system, such as a mixture of hexanes and ethyl acetate or toluene.

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer (2-8°C) to induce crystallization.[5]

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.

This purification is validated by the subsequent characterization, which should confirm the absence of starting materials and byproducts.

Characterization Techniques

-

¹H NMR: The proton NMR spectrum should show a single aromatic proton signal, a singlet, corresponding to the proton at the C4 position of the thiophene ring. The broad singlet for the B(OH)₂ protons is also characteristic but may exchange with residual water in the solvent.

-

¹³C NMR: The carbon NMR will display four distinct signals corresponding to the four unique carbon atoms in the thiophene ring. The C-B bond will significantly shield the C2 carbon.

-

¹¹B NMR: This is a definitive technique for characterizing boronic acids.[8][9] this compound should exhibit a single, broad peak in the range of δ 28-33 ppm, which is characteristic of a trigonal planar (sp²-hybridized) boronic acid.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact mass of the compound. The mass spectrum will also show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), providing unambiguous confirmation of the elemental composition.

-

Melting Point (mp): A sharp melting point range indicates high purity.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between sp²-hybridized carbon atoms. In this reaction, the boronic acid acts as the organoboron nucleophile, coupling with an organohalide electrophile in the presence of a palladium catalyst and a base.

The presence of two bromine atoms on the thiophene ring allows for selective and sequential couplings. The C-Br bond at the 5-position is generally more reactive towards oxidative addition by palladium(0) than the C-Br bond at the 3-position.[10][11] This differential reactivity can be exploited to first perform a coupling at the 5-position under milder conditions, followed by a second, different coupling at the 3-position.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle is a well-established three-step process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling with an Aryl Bromide

-

Reagent Preparation: In a reaction vessel, combine this compound (1.2 equiv), the desired aryl bromide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv).

-

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of toluene and water, or dioxane and water. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

-

Reaction Execution: Heat the mixture under a nitrogen or argon atmosphere, typically between 80-110 °C, with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography on silica gel or recrystallization.

Stability, Storage, and Safety

Stability and Storage

Boronic acids are generally stable solids but can be susceptible to oxidative and protodeboronation, especially in solution.[12][13] For long-term viability, this compound should be stored under the following conditions:

-

Atmosphere: In a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation.

-

Temperature: Refrigerated (2-8 °C) to slow potential degradation pathways.

-

Moisture: Away from moisture, as excess water can promote protodeboronation and boroxine formation.

Safety and Handling

This compound is classified as a hazardous substance.[4] Standard laboratory safety protocols should be strictly followed.

| GHS Hazard Information | |

| Pictogram | GHS07 (Exclamation Mark)[4] |

| Signal Word | Warning[4] |

| Hazard Statements | H302: Harmful if swallowed.[14][15] H315: Causes skin irritation.[14] H319: Causes serious eye irritation.[14] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[16] P280: Wear protective gloves/eye protection/face protection.[14][17] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][17] |

Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined structure provides a reliable platform for building molecular complexity through the robust and predictable Suzuki-Miyaura reaction. By understanding the causality behind its synthesis, the nuances of its purification and handling, and the mechanism of its primary application, researchers can fully leverage its potential to construct novel compounds that may become the next generation of therapeutics or advanced materials.

References

- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- ChemScene. (n.d.). 1095177-31-3 | this compound.

- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.

- ResearchGate. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation.

- National Institutes of Health (NIH). (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.

- National Institutes of Health (NIH). (n.d.). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates.

- Reddit. (2017, December 19). Purification of boronic acids?.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ResearchGate. (n.d.). (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.

- ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?.

- AA Blocks. (n.d.). Safety Data Sheet.

- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.

- PubMed. (2022, November 18). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.

- MDPI. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

- (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects.

- (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- ChemicalBook. (n.d.). 5-BROMOTHIOPHENE-2-BORONIC ACID | 162607-17-2.

- BoronPharm. (n.d.). 1394374-23-2.

Sources

- 1. boronpharm.com [boronpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. 5-BROMOTHIOPHENE-2-BORONIC ACID | 162607-17-2 [chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 14. aablocks.com [aablocks.com]

- 15. carlroth.com [carlroth.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

(3,5-Dibromothiophen-2-yl)boronic acid molecular weight and formula

An In-depth Technical Guide to (3,5-Dibromothiophen-2-yl)boronic acid for Advanced Synthesis

For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Abstract

This compound is a pivotal organoboron compound extensively utilized as a versatile building block in organic synthesis. Its prominence stems from its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This guide provides a comprehensive technical overview of its core properties, a validated synthetic protocol with mechanistic insights, and its application in constructing complex molecular architectures relevant to pharmaceutical and materials science research.

Core Compound Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry. The data presented below has been consolidated from leading chemical suppliers and databases.

| Property | Data |

| Molecular Formula | C₄H₃BBr₂O₂S |

| Molecular Weight | 285.75 g/mol [1][2] |

| CAS Number | 1095177-31-3[1][2] |

| Appearance | White to off-white solid |

| SMILES | OB(O)C1=C(Br)C=C(Br)S1[1][2] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved via a lithium-halogen exchange reaction on a suitable precursor, followed by electrophilic trapping with a borate ester. This method is highly efficient but requires stringent anhydrous and anaerobic conditions to prevent quenching of the highly reactive organolithium intermediate.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure, highlighting the critical stages from starting material to the final purified product.

Figure 1. A step-by-step workflow for the synthesis of this compound.

Detailed Experimental Procedure

Materials:

-

2,3,5-Tribromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1M Hydrochloric acid

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve 2,3,5-tribromothiophene in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-BuLi dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The formation of the organolithium intermediate is often indicated by a color change.

-

After the addition is complete, allow the reaction to stir at -78 °C for one hour.

-

Add 1.1 equivalents of triisopropyl borate dropwise, again maintaining a low temperature.

-

Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1M HCl. Stir vigorously for 30 minutes to hydrolyze the borate ester.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to afford pure this compound.

Expert Insight: The selectivity of the lithiation at the 2-position of the thiophene ring is driven by the higher acidity of the proton at this position, which is a common feature in thiophene chemistry. The use of an anhydrous, aprotic solvent like THF and low temperatures is critical to stabilize the organolithium intermediate and prevent side reactions.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a highly valuable substrate for the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5] The presence of two bromine atoms on the thiophene ring allows for sequential or double coupling reactions, enabling the synthesis of complex biaryl and conjugated polymer structures.

Catalytic Cycle and Key Components

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Figure 2. A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness of the Protocol: The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. A typical self-validating system would involve:

-

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands (e.g., PPh₃, SPhos).

-

Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step.

-

Solvent: A two-phase system, such as toluene/water or dioxane/water, is commonly employed.

The dibromo functionality of this compound provides two reactive sites. This allows for either mono- or di-functionalization by carefully controlling the stoichiometry of the coupling partners and reaction conditions. This dual reactivity is particularly advantageous in the synthesis of materials for organic electronics and in the construction of complex drug scaffolds.

Safety, Handling, and Storage

-

Safety: this compound is an irritant. Avoid contact with skin, eyes, and respiratory tract. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture and oxidizing agents. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere to prevent degradation. Boronic acids can undergo dehydration to form boroxines, so proper storage is crucial for maintaining their reactivity.

References

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2018). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

-

Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1095177-31-3|this compound|BLD Pharm [bldpharm.com]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Stability and Storage of (3,5-Dibromothiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Boronic Acid Stability in Synthesis

(3,5-Dibromothiophen-2-yl)boronic acid is a pivotal building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs), is well-established. However, the inherent reactivity of the boronic acid functional group presents significant challenges related to its stability and storage. Degradation of this reagent can lead to inconsistent reaction yields, formation of impurities, and ultimately, compromised integrity of the final product. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and methods for assessing its purity, ensuring reliable and reproducible results in research and development settings.

Part 1: Understanding the Inherent Instability of Arylboronic Acids

Arylboronic acids, including this compound, are susceptible to several degradation pathways. The primary routes of decomposition are protodeboronation, oxidation, and the formation of boroxines (anhydrides).

1.1 Protodeboronation: The Unwanted Loss of Functionality

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding debrominated thiophene. This process is a well-documented side reaction in Suzuki-Miyaura couplings and can also occur during storage, particularly in the presence of moisture and acidic or basic conditions[1]. The propensity for protodeboronation is influenced by the electronic nature of the aryl group and the reaction conditions[1][2]. Mechanistic studies have shown that both acid- and base-catalyzed pathways exist[1][3]. Generally, arylboronic acids are most stable at a neutral pH[1].

1.2 Oxidation: A Common Pitfall

The boron atom in boronic acids possesses a vacant p-orbital, making it susceptible to nucleophilic attack by oxidizing agents[4][5]. Atmospheric oxygen can promote the oxidation of arylboronic acids to the corresponding phenols[6][7]. This process can be accelerated by light and the presence of metal impurities. In the context of drug development, the potential for some boronic acids to generate organic radicals via oxidation and act as chemical mutagens is a significant concern[8][9].

1.3 Boroxine Formation: The Dehydration Equilibrium

Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines[10][11][12]. This is a reversible equilibrium that is favored by the removal of water[13]. While boroxines can sometimes be used directly in coupling reactions, their formation alters the stoichiometry of the active boronic acid species and can lead to inconsistencies. The formation of boroxines can occur upon heating or prolonged storage, even at room temperature[13].

Below is a diagram illustrating the primary degradation pathways of this compound.

Caption: Primary degradation pathways for this compound.

Part 2: Recommended Storage and Handling Protocols

Proper storage and handling are paramount to preserving the integrity of this compound. The following recommendations are based on best practices for handling air- and moisture-sensitive reagents.

2.1 Optimal Storage Conditions

To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[14][15] | Refrigeration slows down the rates of all degradation pathways, including protodeboronation, oxidation, and boroxine formation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen and moisture, thereby preventing oxidation and hydrolysis-mediated degradation. |

| Light | Amber vial or stored in the dark | Protection from light minimizes the potential for photo-catalyzed oxidation. |

| Container | Tightly sealed, non-reactive material (e.g., glass, HDPE)[16] | A tightly sealed container prevents the ingress of atmospheric moisture and oxygen. Inert container materials prevent potential reactions with the reagent. |

2.2 Laboratory Handling Workflow

Meticulous handling during experimental use is crucial to prevent contamination and degradation. The following step-by-step protocol outlines the best practices for handling this compound in the laboratory.

Experimental Protocol: Handling this compound

-

Preparation: Before opening the main container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Perform all manipulations of the solid reagent in a glove box or under a positive pressure of an inert gas (e.g., using a Schlenk line).

-

Weighing: Quickly weigh the desired amount of the boronic acid into a pre-dried vial. Minimize the time the container is open to the atmosphere.

-

Dissolution: Add a dry, degassed solvent to the vial containing the boronic acid. Ensure the solvent is of high purity and low water content.

-

Storage of Solutions: If a stock solution is prepared, it should be stored under an inert atmosphere and refrigerated. It is advisable to use freshly prepared solutions for optimal results.

-

Container Sealing: After use, securely seal the main container, preferably with paraffin film around the cap, and return it to the recommended storage conditions.

The following diagram visualizes the recommended handling workflow.

Caption: Recommended workflow for handling this compound.

Part 3: Purity Assessment and Quality Control

Regularly assessing the purity of this compound is essential for ensuring the reliability of experimental results. Several analytical techniques can be employed for this purpose.

3.1 Analytical Techniques for Purity Assessment

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) | Provides structural confirmation and can be used to detect and quantify impurities such as the protodeboronated species and boroxine. |

| High-Performance Liquid Chromatography (HPLC) | A powerful technique for separating the boronic acid from its degradation products and other impurities, allowing for accurate purity determination[17][18][19]. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used to detect volatile impurities, though derivatization may be necessary for the non-volatile boronic acid. |

| Melting Point | A depressed and broadened melting point range can indicate the presence of impurities. |

3.2 Interpreting Analytical Data

-

¹H NMR: The presence of a signal corresponding to the proton that replaces the boronic acid group is a clear indicator of protodeboronation. The appearance of broad signals can suggest the presence of boroxine in equilibrium with the monomer.

-

HPLC: The appearance of new peaks in the chromatogram over time is indicative of degradation. Comparison with a reference standard is crucial for accurate quantification.

Conclusion

The stability of this compound is a critical factor that directly impacts its performance in synthetic applications. By understanding the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—and implementing stringent storage and handling protocols, researchers can significantly mitigate the risk of reagent decomposition. Adherence to the guidelines outlined in this technical guide will promote the consistent and successful use of this valuable building block in research and drug development, ultimately contributing to more reliable and reproducible scientific outcomes.

References

-

Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

-

Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(26), 7655–7663. [Link]

-

Liu, W. R., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10). [Link]

-

Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12536–12546. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

-

Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

Wikipedia. Protodeboronation. [Link]

-

Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 118(10). [Link]

-

Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC, 3135520. [Link]

-

MDPI. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. [Link]

-

Wikipedia. Boroxine. [Link]

-

ResearchGate. Properties of a Model Aryl Boronic Acid and Its Boroxine. [Link]

-

Royal Society of Chemistry. Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

-

Royal Society of Chemistry. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. [Link]

-

Gonzalez, J. E., et al. (2005). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 71(11), 6791–6798. [Link]

-

AA Blocks. Safety Data Sheet - (4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid. [Link]

-

Wikipedia. Boronic acid. [Link]

-

ResearchGate. Boroxine formation reaction mechanism as calculated by DFT. [Link]

-

ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]

-

University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

- Google Patents.

-

Iwaya, K., & Toyota, S. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 995. [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). [Link]

-

Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

-

Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC, 8009363. [Link]

-

Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

-

Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

University of Toronto Scarborough. chemical handling and storage section 6. [Link]

-

University of California, Santa Cruz. Corrosive Storage Guidelines. [Link]

-

Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 148–154. [Link]

-

Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Matrix Fine Chemicals. (THIOPHEN-2-YL)BORONIC ACID | CAS 6165-68-0. [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boroxine - Wikipedia [en.wikipedia.org]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. chemscene.com [chemscene.com]

- 15. 5-BROMOTHIOPHENE-2-BORONIC ACID | 162607-17-2 [chemicalbook.com]

- 16. laballey.com [laballey.com]

- 17. waters.com [waters.com]

- 18. researchgate.net [researchgate.net]

- 19. edepot.wur.nl [edepot.wur.nl]

(3,5-Dibromothiophen-2-yl)boronic acid reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of (3,5-Dibromothiophen-2-yl)boronic acid

Introduction: A Versatile Heterocyclic Building Block

This compound is a trifunctional heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis. Its structure, featuring a thiophene core with two bromine atoms at the 3- and 5-positions and a boronic acid group at the 2-position, offers multiple, distinct reactive sites. This unique arrangement allows for programmed, sequential modifications, making it an invaluable tool for constructing complex molecular architectures.

This guide provides an in-depth exploration of the reactivity profile of this compound, with a primary focus on its application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of its reactivity, the principles of regioselectivity that govern its transformations, and provide field-proven protocols for its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of novel materials and pharmaceutical agents. Thiophene-based compounds are central to advancements in organic electronics and medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4][5] The boronic acid moiety is the most reactive site for this transformation, readily coupling with a variety of aryl or vinyl halides.

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle can be simplified into three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) species.[6][8]

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the Pd(II) center, displacing the halide.[6][9] This is a crucial step where the new C-C bond is primed for formation.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the catalytically active Pd(0) species.[6][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity: A Programmed Approach to Synthesis

The key feature of this compound is the differential reactivity of its three functional groups. The boronic acid is the most reactive site for the initial Suzuki coupling. Following this first reaction, the two bromine atoms at the C3 and C5 positions become available for subsequent cross-coupling reactions.

Studies on substituted dibromothiophenes have consistently shown that the bromine atom at the α-position (adjacent to the sulfur, i.e., C5) is more reactive than the one at the β-position (C3 or C4).[1][2] This enhanced reactivity is attributed to the electron-deficient nature of the α-carbon, which facilitates the initial oxidative addition step with the palladium catalyst.[1] Therefore, a sequential coupling strategy can be employed:

-

First Coupling: Suzuki-Miyaura reaction at the C2-boronic acid position.

-

Second Coupling: Selective Suzuki-Miyaura reaction at the more reactive C5-bromo position.

-

Third Coupling: Reaction at the remaining, less reactive C3-bromo position.

This predictable reactivity allows for the synthesis of precisely substituted, non-symmetrical thiophene derivatives.

Caption: Programmed synthesis via sequential cross-coupling reactions.

Optimized Reaction Conditions

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. Different conditions can be employed to favor either mono- or double-coupling of the bromo substituents.

| Component | Recommended Reagents | Rationale & Field Insights |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands (e.g., P(t-Bu)₃, PCy₃), PEPPSI-iPr | Pd(PPh₃)₄ is a reliable, all-purpose catalyst that works well for many substrates.[4][5] For less reactive partners (e.g., aryl chlorides or the C3-Br position), more active catalysts formed from Pd₂(dba)₃ and bulky, electron-rich phosphine ligands may be required to facilitate oxidative addition.[9] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | A base is essential to activate the boronic acid to the boronate anion, which accelerates the transmetalation step.[9] K₃PO₄ is a moderately strong base often used in a dioxane/water solvent system.[1][4] Cs₂CO₃ is a stronger base that can be effective for more challenging couplings. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | A mixture of an organic solvent and water is common. Water helps dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.[4] 1,4-Dioxane is often favored due to its high boiling point and good solubilizing properties for arylboronic acids.[4] |

| Stoichiometry | 1.0 - 1.2 equivalents of boronic acid | For selective mono-coupling at a bromo position, using a slight excess (1.1 eq) of the arylboronic acid is typical.[10] For double coupling, a larger excess (≥2.2 eq) is necessary to drive the reaction to completion at both sites.[1] |

Experimental Protocol: Selective Mono-Arylation of 2,5-Dibromo-3-Alkylthiophene

This protocol describes a typical procedure for the selective Suzuki-Miyaura coupling at the C5 position of a 2,5-dibromo-3-alkylthiophene, a common derivative class. This serves as a model for the reactivity of the dibromo-thiophene core.

Caption: Standard laboratory workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with 2,5-dibromo-3-hexylthiophene (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.1 mmol, 1.1 eq), and potassium phosphate (K₃PO₄) (1.75 mmol, 1.75 eq).

-

Scientist's Note: Flame-drying the glassware and using an anhydrous base are critical to remove residual water, which can lead to a competing side reaction known as protodeborylation (hydrolysis of the boronic acid).

-

-

Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling the vessel three times.

-

Scientist's Note: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining a strictly inert atmosphere is paramount for catalytic activity and preventing homocoupling of the boronic acid.[7]

-

-

Solvent Addition: Degassed 1,4-dioxane (2 mL) and degassed water (0.5 mL) are added via syringe. The mixture is stirred for 30 minutes at room temperature.

-

Scientist's Note: Degassing the solvent removes dissolved oxygen. The pre-stirring period allows for the dissolution of reagents before the catalyst is introduced.

-

-

Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%) is added to the flask under a positive pressure of argon.[5]

-

Scientist's Note: The catalyst is added last to ensure it is introduced into a fully prepared, oxygen-free environment. A 4 mol% loading is a common starting point for optimizing such reactions.

-

-

Reaction: The flask is equipped with a condenser and heated to 90 °C with vigorous stirring for 12 hours.[5] The reaction progress can be monitored by TLC or GC-MS.

-

Scientist's Note: The elevated temperature is necessary to achieve a sufficient rate for all steps in the catalytic cycle, particularly the oxidative addition.

-

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Scientist's Note: The aqueous wash removes the inorganic base and byproducts. Column chromatography is typically required to separate the desired mono-arylated product from unreacted starting material, homocoupled byproducts, and any di-arylated product.

-

Applications in Advanced Materials and Medicinal Chemistry

The ability to precisely construct complex thiophene-based molecules makes this compound and its derivatives highly valuable in several high-tech fields.

-

Organic Electronics: Thiophene-based conjugated polymers are foundational materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[3][11] The sequential coupling capabilities of this building block allow for the synthesis of regioregular polymers with well-defined structures, which is critical for optimizing charge transport and device performance.[11][12] Suzuki polycondensation using thiophene bis(boronic esters) is a key strategy for creating these high-molecular-weight polymers.[13]

-

Drug Discovery: The biaryl thiophene scaffold is a common motif in pharmacologically active compounds.[1][2] These structures have been investigated for a range of activities, including anti-inflammatory, antimicrobial, and chemotherapeutic properties.[1][2] The controlled, stepwise synthesis enabled by this reagent allows for the creation of diverse libraries of compounds for biological screening.

Conclusion

This compound is more than a simple reagent; it is a sophisticated tool for molecular engineering. Its reactivity is dominated by the Suzuki-Miyaura cross-coupling, with a predictable regioselectivity that allows for sequential functionalization at the C2, C5, and C3 positions. By carefully selecting catalysts, bases, and reaction conditions, chemists can program the synthesis of complex, non-symmetrical tri-substituted thiophenes. This level of control is essential for advancing the fields of materials science and medicinal chemistry, enabling the development of next-generation electronic devices and novel therapeutic agents.

References

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Available at: [Link]

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]

-

Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. Taylor & Francis Online. Available at: [Link]

-

Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and a ... Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

3-Cyanoallyl boronates are versatile building blocks in the synthesis of polysubstituted thiophenes. National Institutes of Health (NIH). Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. National Institutes of Health (NIH). Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. Available at: [Link]

-

Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. RSC Publishing. Available at: [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. MDPI. Available at: [Link]

-

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Available at: [Link]

-

Thiophene-Based Trimers and Their Bioapplications: An Overview. PubMed Central. Available at: [Link]

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. Available at: [Link]

-

Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. RSC Publishing. Available at: [Link]

-

Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature. Available at: [Link]

-

Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. Available at: [Link]

-

The Role of Boronic Acids in Modern Organic Electronics and OLEDs. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]

-

Current wide and important applications of boronic acids. ResearchGate. Available at: [Link]

Sources

- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. youtube.com [youtube.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Synthetic Importance of (3,5-Dibromothiophen-2-yl)boronic Acid

An In-depth Technical Guide on the Solubility of (3,5-Dibromothiophen-2-yl)boronic Acid in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical reagent in modern organic synthesis. Tailored for researchers, chemists, and drug development professionals, this document elucidates the physicochemical principles governing its solubility, presents a validated experimental protocol for quantitative determination, and discusses the practical implications for reaction optimization and purification. By synthesizing theoretical knowledge with actionable laboratory procedures, this guide serves as an essential resource for the effective application of this versatile building block.

This compound is a specialized organoboron compound indispensable for constructing carbon-carbon bonds in complex organic molecules. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry and materials science.[1] The reaction's efficiency, kinetics, and yield are profoundly influenced by the solubility of the boronic acid reagent in the chosen solvent system.[2] A poorly chosen solvent can lead to low reaction rates, incomplete conversion, and challenges in purification. Therefore, a deep understanding of the solubility profile of this compound is not merely a matter of physical characterization but a fundamental prerequisite for successful and reproducible synthetic outcomes.

Physicochemical Drivers of Solubility

The solubility of this compound is dictated by the interplay between its molecular structure and the properties of the solvent. Two primary structural features are key:

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. In aqueous or protic media, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[3] This moiety imparts a preference for polar solvents that can engage in hydrogen bonding. However, boronic acids are also prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, which are less polar and can have drastically different solubility profiles.[4]

-

The 3,5-Dibromothiophene Ring: This heterocyclic core is significantly more hydrophobic than the boronic acid group. The two bromine atoms increase the molecule's overall molecular weight and surface area, enhancing van der Waals interactions. The thiophene ring itself contributes to the molecule's aromaticity and potential for π-π stacking interactions.

Effective dissolution requires a solvent capable of overcoming the solute-solute interactions within the crystal lattice and forming stable solute-solvent interactions. This necessitates a solvent that can adequately solvate both the polar boronic acid head and the nonpolar dibromothiophene tail.

A Validated Protocol for Experimental Solubility Determination

To ensure trustworthiness and reproducibility, a robust experimental method is essential for quantifying solubility. The following protocol describes a validated, equilibrium-based "shake-flask" method coupled with a suitable analytical technique.

Essential Materials & Equipment

-

This compound (≥97% purity)

-

Analytical grade organic solvents

-

Analytical balance (readability ±0.1 mg)

-

Scintillation vials with PTFE-lined caps

-

Thermostatically controlled orbital shaker or heating block

-

Centrifuge

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or UV-Vis Spectrophotometer

-

Class A volumetric glassware

Step-by-Step Experimental Workflow

This procedure is adapted from standard dynamic and synthetic methods for determining the solubility of boronic acids.[5][6]

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a precisely known volume (e.g., 2.0 mL) of the test solvent. The presence of undissolved solid after equilibration is crucial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. For some systems, 48-72 hours may be necessary.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the solid to settle. To ensure complete removal of suspended microparticles, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately filter this aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to prevent the transfer of any solid material, which would lead to erroneously high solubility values.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical instrument's calibration curve. Record the dilution factor precisely.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Use this value and the dilution factor to calculate the original concentration in the saturated supernatant. The final solubility is typically expressed in mg/mL or mol/L.

Visualization of the Experimental Workflow

The logical flow of the solubility determination protocol is outlined below.

Caption: A validated workflow for determining the equilibrium solubility of a solid compound.

Solubility Profile in Common Organic Solvents

While extensive quantitative data for this specific compound is not publicly available, a qualitative and semi-quantitative profile can be constructed based on the physicochemical principles discussed and data from analogous compounds like phenylboronic acid.[6][7]

| Solvent Class | Solvent Example | Dielectric Constant (25°C) | Qualitative Solubility | Rationale & Field Insights |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Excellent hydrogen bond acceptor; effectively solvates both the boronic acid and the aromatic ring. |

| Dimethylformamide (DMF) | 36.7 | High | Strong hydrogen bond acceptor. A common and effective solvent for Suzuki-Miyaura reactions.[8] | |

| Tetrahydrofuran (THF) | 7.5 | High | Good balance of polarity and ether functionality to dissolve both parts of the molecule. Widely used in coupling chemistry.[9] | |

| Acetone | 20.7 | Moderate-High | Ketones are good solvents for boronic acids.[6] Good for initial dissolution but volatility can be a concern. | |

| Ethers | 1,4-Dioxane | 2.2 | Moderate | A very common solvent for Suzuki reactions, often used with water as a co-solvent.[1] Solubility is sufficient for reaction conditions. |

| Alcohols | Methanol / Ethanol | 32.7 / 24.6 | Moderate | Protic nature allows for H-bonding, but may promote esterification of the boronic acid over time. |

| Halogenated | Dichloromethane (DCM) | 8.9 | Low | Insufficiently polar to effectively solvate the boronic acid moiety. |

| Aromatic | Toluene | 2.4 | Low | Can dissolve the thiophene ring but struggles with the polar boronic acid. Often used in biphasic Suzuki reactions.[8] |

| Aliphatic | Hexanes / Heptane | 1.9 | Very Low / Insoluble | Nonpolar nature makes it an excellent anti-solvent, useful for precipitating the compound during purification.[6] |

Practical Implications for Synthesis and Drug Development

-

Reaction Solvent Selection: For homogeneous Suzuki-Miyaura couplings, polar aprotic solvents like THF, DMF, or dioxane are superior choices.[8] They ensure sufficient concentration of the boronic acid in the solution phase, facilitating efficient transmetalation to the palladium catalyst.

-

Purification Strategies: The compound's poor solubility in aliphatic hydrocarbons like hexanes is highly advantageous. It allows for purification by trituration or for inducing crystallization by using a solvent/anti-solvent system (e.g., dissolving in a minimal amount of THF and adding hexanes to precipitate the product).

-

Stability Considerations: Boronic acids can be susceptible to oxidative degradation, particularly in biological contexts.[10][11] While generally stable for synthesis, prolonged storage in solution, especially in the presence of oxidizing agents, should be avoided. The choice of high-purity, degassed solvents can mitigate potential side reactions.

Conclusion

This compound exhibits a solubility profile characteristic of a molecule with distinct polar and nonpolar regions. It is highly soluble in polar aprotic solvents, moderately soluble in ethers and alcohols, and poorly soluble in nonpolar hydrocarbons. This knowledge, coupled with the robust experimental protocol provided, empowers scientists to make informed decisions that enhance reaction efficiency, simplify purification, and ensure the reliable application of this valuable synthetic intermediate.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]

-

Garg, N. K., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

-

Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances. [Link]

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... [Link]

-

Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

Stella, V. J., et al. Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Chemistry LibreTexts. 11: Solubility and Borax (Experiment). [Link]

-

YouTube. Titration Experiment- Solubility- Finding Equilibrium Constants. [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

-

Fernandes, P. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

-

ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

-

Anslyn, E. V., et al. (2018). Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. ACS Omega. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]